Succinimide, 2-phthalimido-
Description
Historical Trajectories in Phthalimide (B116566) and Succinimide (B58015) Chemistry
The history of imide chemistry is rich with developments that have become cornerstones of modern organic synthesis. Phthalimide, a bicyclic aromatic imide, gained prominence in 1887 when Siegmund Gabriel developed the Gabriel synthesis. nih.govbeilstein-journals.org This reaction provided a reliable method for synthesizing primary amines from primary alkyl halides, using potassium phthalimide as a masked form of ammonia (B1221849) to prevent the common issue of over-alkylation. rsc.orgthieme-connect.comnih.gov The original conditions for cleaving the N-alkylphthalimide intermediate were often harsh, but a significant refinement was introduced by Ing and Manske in 1926, who employed hydrazine (B178648) for the cleavage, a method now known as the Ing-Manske procedure. nih.govacs.orgorganic-chemistry.org This modification offered milder, neutral conditions, broadening the applicability of the Gabriel synthesis. organic-chemistry.org
Concurrently, succinimide, a five-membered aliphatic imide, and its derivatives have been recognized as crucial scaffolds in organic and medicinal chemistry. sigmaaldrich.comnii.ac.jp Succinimides are key intermediates and reagents, for instance, in the form of N-halosuccinimides like N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS), which are widely used for selective halogenations and as oxidants. nih.gov The imide ring structure is a feature in various biologically active compounds and serves as a building block for more complex molecules. sigmaaldrich.comdokumen.pub
Structural Uniqueness and Nomenclature of Succinimide, 2-phthalimido- within Imide Systems
The name "Succinimide, 2-phthalimido-" is ambiguous and requires careful interpretation. The term "phthalimido" designates the group derived from phthalimide, where the point of attachment is the nitrogen atom. The numbering of the succinimide ring starts at the nitrogen (position 1), proceeding around the carbonyl carbons (positions 2 and 5) and the methylene (B1212753) carbons (positions 3 and 4). A name like "2-phthalimido" would imply attachment at a carbonyl carbon, which is chemically unconventional.
Chemical databases resolve this ambiguity. The compound registered under the synonym "Succinimide, 2-phthalimido-" is 2-(2,5-dioxopyrrolidin-3-yl)isoindole-1,3-dione . mcgill.cawikipedia.org This structure features a carbon-nitrogen bond, linking the C-3 position of the succinimide ring to the nitrogen atom of the phthalimide moiety.
It is crucial to distinguish this C-N linked isomer from a structurally different N-N linked isomer, which would be named N-phthalimidosuccinimide or 1-(1,3-dioxoisoindolin-2-yl)pyrrolidine-2,5-dione . This alternative compound belongs to the class of N-aminoimides, where the two imide nitrogens are directly bonded. organic-chemistry.org The distinct connectivity in these isomers leads to different chemical properties and synthetic origins. This article focuses on the C-N linked structure as identified in chemical literature. mcgill.cawikipedia.org
Table 1: Structural and Chemical Data for 2-(2,5-dioxopyrrolidin-3-yl)isoindole-1,3-dione
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-(2,5-dioxopyrrolidin-3-yl)isoindole-1,3-dione | mcgill.ca |
| Molecular Formula | C₁₂H₈N₂O₄ | mcgill.ca |
| Molecular Weight | 244.20 g/mol | mcgill.ca |
| Canonical SMILES | C1C(C(=O)NC1=O)N2C(=O)C3=CC=CC=C3C2=O | mcgill.ca |
| CAS Number | 303-16-2 | mcgill.ca |
Positioning of Succinimide, 2-phthalimido- in Contemporary Organic Chemistry Research
The imide functional group is a cornerstone of many modern research areas due to its unique electronic properties and structural rigidity. jst.go.jp Imides, particularly N-acyl imides, have emerged as versatile electrophiles in cross-coupling reactions. researchgate.net The inherent stability of the amide bond can be overcome by introducing a second acyl group, which creates a "twisted" amide geometry that facilitates cleavage of the N-C(O) bond by transition metal catalysts. thieme-connect.comresearchgate.net This has enabled the use of N-acyl imides as effective acyl transfer agents for the synthesis of ketones. thieme-connect.com
While specific, extensive research on 2-(2,5-dioxopyrrolidin-3-yl)isoindole-1,3-dione is not widespread in recent literature, its structural relatives are highly relevant. For instance, a related compound, N-phenyl-2-phthalimidosuccinimide, has been used as a model compound in the synthesis and characterization of aromatic-aliphatic copolyimides. nih.govrsc.org This suggests that the title compound could serve as a non-polymerizable model for studying the properties and reactions of more complex polyimide systems.
Furthermore, the general class of molecules containing both phthalimide and succinimide motifs continues to be explored. Phthalimides are investigated for applications in materials science, as precursors to dyes, and in medicinal chemistry as pharmacophores. organic-chemistry.orgnih.gov Similarly, the succinimide core is a privileged structure in drug discovery. sigmaaldrich.comnii.ac.jp Therefore, a hybrid molecule like 2-(2,5-dioxopyrrolidin-3-yl)isoindole-1,3-dione exists at the intersection of these important chemical families, likely as a synthetic intermediate or a reference compound for analytical and spectroscopic studies.
Review of Synthetic Methodologies for Structurally Related Imides
The synthesis of imides is a well-established field with a variety of methods tailored to different structural requirements, including those for unsymmetrical systems like the title compound and its N-N linked isomer.
Synthesis of Cyclic Imides from Anhydrides: The most common method for preparing simple cyclic imides involves the condensation reaction between a dicarboxylic anhydride (B1165640) and ammonia or a primary amine, typically with heating to drive off water. organic-chemistry.orgjst.go.jp For example, phthalimide is readily synthesized from phthalic anhydride and ammonia. This approach can be extended to create N-substituted imides.
Synthesis of C-N Linked Unsymmetrical Imides: The synthesis of 2-(2,5-dioxopyrrolidin-3-yl)isoindole-1,3-dione would likely proceed through the formation of a C-N bond. Plausible strategies, based on general organic reactions, include:
Nucleophilic substitution: Reaction of the potassium salt of phthalimide (a potent nucleophile from the Gabriel synthesis) with a succinimide derivative bearing a leaving group at the 3-position (e.g., 3-bromosuccinimide).
Condensation: Reaction of 3-aminosuccinimide (B3025788) with phthalic anhydride.
Synthesis of N-N Linked Unsymmetrical Imides (N-Aminoimides): The synthesis of the isomeric N-phthalimidosuccinimide would require the formation of an N-N bond. Such compounds are typically prepared from N-aminoimides. organic-chemistry.org A general two-step route involves:
Reaction of a cyclic anhydride (e.g., phthalic anhydride) with hydrazine to form an N-aminoimide (e.g., N-aminophthalimide). organic-chemistry.org
Reaction of the resulting N-aminoimide, which now has a free amino group, with a second, different anhydride (e.g., succinic anhydride) to form the final unsymmetrical bis-imide. organic-chemistry.org
Modern Synthetic Methods: Contemporary organic synthesis has introduced more sophisticated methods for creating imide structures.
Palladium-catalyzed aminocarbonylation: This method can produce aroyl imides from aryl bromides, carbon monoxide, and primary amides. jst.go.jp
C-H Amination: Direct C-H amination of arenes using N-hydroxyphthalimide as an amino source has been achieved using copper or iron catalysis, offering a direct route to N-arylated phthalimides.
Acylation of Amides: Unsymmetrical imides can be formed by the acylation of amides with acyl chlorides or other activated carboxylic acid derivatives, although side reactions can sometimes be an issue. researchgate.net
Table 2: Overview of Synthetic Methods for Imides
| Method | Reactants | Product Type | Reference |
|---|---|---|---|
| Dehydrative Condensation | Anhydride + Amine/Ammonia | N-Substituted/Unsubstituted Imides | organic-chemistry.orgjst.go.jp |
| Gabriel Synthesis | Potassium Phthalimide + Alkyl Halide | N-Alkylphthalimides | nih.govnih.gov |
| N-Aminoimide Synthesis | N-Aminoimide + Anhydride | Unsymmetrical N-N Linked Imides | organic-chemistry.org |
| Palladium-Catalyzed Carbonylation | Aryl Bromide + CO + Amide | Aroyl Imides | jst.go.jp |
| Cross-Coupling (Amide Activation) | N-Acyl Imide + Organometallic Reagent | Ketones (via acyl transfer) | thieme-connect.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-9-5-8(10(16)13-9)14-11(17)6-3-1-2-4-7(6)12(14)18/h1-4,8H,5H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNMIAXOGBPRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960385 | |
| Record name | 2-(5-Hydroxy-2-oxo-3,4-dihydro-2H-pyrrol-3-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-16-2, 3982-20-5 | |
| Record name | 2-(2,5-Dioxo-3-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phthalimidosuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phthalyl-d,l-aspartimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003982205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinimide, 2-phthalimido- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5-Hydroxy-2-oxo-3,4-dihydro-2H-pyrrol-3-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHTHALIMIDOSUCCINIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RFA39WJT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Succinimide, 2 Phthalimido
Direct Synthetic Routes to Succinimide (B58015), 2-phthalimido- Scaffolds
Direct synthetic routes to the Succinimide, 2-phthalimido- scaffold focus on the formation of the core structure in a highly convergent manner. These methods can be broadly categorized into cyclization reactions that form the pyrrolidinedione ring and coupling reactions that introduce the phthalimido group.
Cyclization Reactions for Pyrrolidinedione Ring Formation Bearing a Phthalimido Moiety
One direct approach involves the cyclization of a precursor that already contains the phthalimido group at the desired position. A logical precursor for this strategy is 2-phthalimido-succinic acid or its derivatives, such as the corresponding amic acids. The synthesis of N-substituted succinimides from succinic anhydride (B1165640) and a primary amine is a well-established method. rsc.org This reaction proceeds through the formation of an intermediate amic acid, which then undergoes dehydrative cyclization to form the imide ring. rsc.org
In the context of Succinimide, 2-phthalimido-, this would involve the reaction of a derivative of 2-aminosuccinic acid (aspartic acid) where the amino group is protected as a phthalimide (B116566), with a cyclizing agent. For instance, the cyclization of N-phthaloyl-aspartic acid or its corresponding amic acid derivative under dehydrating conditions, potentially using agents like acetic anhydride or through thermal means, could yield the target molecule. Computational studies have shown that acetic acid can catalyze succinimide formation from aspartic acid residues through a concerted bond reorganization mechanism, suggesting a potential catalytic pathway for such cyclizations. sphinxsai.com
Table 1: Potential Precursors for Cyclization
| Precursor Molecule | Potential Cyclization Conditions |
| 2-Phthalimido-succinic acid | Acetic anhydride, heat |
| 2-Phthalimido-succinamic acid | Dehydrating agents (e.g., DCC, EDC) |
Coupling Reactions for Phthalimido Group Introduction at the Succinimide C-2 Position
An alternative direct route involves the formation of a carbon-nitrogen bond between the C-2 position of a succinimide ring and the nitrogen atom of a phthalimide. A prominent method for forming such a bond is the Gabriel synthesis, which traditionally involves the reaction of potassium phthalimide with an alkyl halide to produce a primary amine upon deprotection. wikipedia.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.comacs.orgthermofisher.cn This methodology can be adapted to synthesize Succinimide, 2-phthalimido- by using a succinimide derivative with a suitable leaving group at the C-2 position, such as a halogen.
The reaction would proceed via a nucleophilic substitution, where the phthalimide anion attacks the electrophilic C-2 carbon of the succinimide derivative. A plausible substrate for this reaction would be 2-bromosuccinimide.
Table 2: Gabriel Synthesis Approach
| Succinimide Substrate | Reagent | Product |
| 2-Bromosuccinimide | Potassium Phthalimide | Succinimide, 2-phthalimido- |
Functionalization Strategies of Pre-existing Succinimide Frameworks to Afford Succinimide, 2-phthalimido-
This approach focuses on the modification of a readily available succinimide scaffold. Direct C-H functionalization of the succinimide ring at the C-2 position represents a highly atom-economical strategy. Recent advances in transition-metal-catalyzed C-H activation could potentially be applied to this system. acs.orgepfl.ch For instance, a rhodium(III)-catalyzed direct integration of phthalazinone and succinimide scaffolds via C-H functionalization has been reported, showcasing the feasibility of forming C-C bonds at the succinimide ring. researchgate.net Adapting such a method for C-N bond formation with phthalimide as the nitrogen source would be a novel and direct route.
Another strategy involves the electrophilic amination of an enolate generated from the succinimide ring. The acidic nature of the α-protons of the succinimide carbonyl groups allows for deprotonation to form an enolate, which can then react with an electrophilic nitrogen source.
Green Chemistry Principles in the Synthesis of Succinimide, 2-phthalimido-
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.comacs.org In the synthesis of N-substituted succinimides, green approaches have been developed, such as using water as a solvent and avoiding hazardous reagents and catalysts. ijcps.org For the synthesis of Succinimide, 2-phthalimido-, applying these principles would involve:
Atom Economy: Utilizing reactions like direct C-H functionalization that incorporate all atoms from the starting materials into the final product.
Use of Safer Solvents: Employing water or other benign solvents in cyclization or coupling reactions.
Catalysis: Developing catalytic versions of the synthetic routes to reduce the need for stoichiometric reagents and minimize waste.
A one-pot synthesis of N-substituted succinimides using zinc and acetic acid has been described as a greener alternative to traditional methods that use excess acetic anhydride or hazardous reagents. ijcps.org
Catalytic Approaches to Succinimide, 2-phthalimido- Synthesis
The use of catalysts can significantly improve the efficiency and selectivity of the synthesis of Succinimide, 2-phthalimido-.
Transition-Metal Catalysis: As mentioned in the context of C-H functionalization, transition metals like rhodium, palladium, or copper could catalyze the direct coupling of succinimide and phthalimide. Copper(II)-catalyzed amination of aryl chlorides in aqueous ammonia (B1221849) has been demonstrated as an effective method for C-N bond formation. sphinxsai.com Similar catalytic systems could be explored for the amination of a 2-halosuccinimide.
Organocatalysis: Phthalimide-N-oxyl (PINO) and succinimide-N-oxyl (SINO) radicals have been investigated as catalysts for C-H functionalization reactions through hydrogen atom transfer (HAT). nih.govresearchgate.net These organocatalysts could potentially mediate the introduction of a functional group at the C-2 position of succinimide, which could then be converted to the phthalimido group.
Stereoselective Synthesis of Enantiopure Succinimide, 2-phthalimido-
The C-2 position of Succinimide, 2-phthalimido- is a chiral center, and therefore, the synthesis of enantiomerically pure forms is of significant interest. Stereoselective synthesis can be achieved through various strategies:
Use of Chiral Starting Materials: Starting from an enantiopure derivative of aspartic acid (2-aminosuccinic acid), where the amino group is protected as a phthalimide, would lead to the formation of the corresponding enantiopure Succinimide, 2-phthalimido- upon cyclization. nih.gov
Asymmetric Catalysis: The development of a catalytic asymmetric synthesis would be a highly efficient approach. This could involve the enantioselective functionalization of the succinimide ring or an asymmetric cyclization reaction. For instance, enantioselective synthesis of α-amino ketones has been achieved through palladium-catalyzed asymmetric arylation of α-keto imines, demonstrating the potential for creating chiral centers adjacent to a carbonyl group. rsc.org Similar catalytic systems could be explored for the asymmetric amination of a suitable succinimide precursor.
Chemical Reactivity and Mechanistic Investigations of Succinimide, 2 Phthalimido
Electrophilic Reaction Pathways Involving Succinimide (B58015), 2-phthalimido-
Derivatives of succinimide and phthalimide (B116566), specifically N-(sulfenyl)succinimides and N-(sulfenyl)phthalimides, are recognized as effective electrophilic sulfur sources. beilstein-journals.orgbeilstein-journals.org These compounds are more stable and safer alternatives to traditionally used reagents like thiols. beilstein-journals.org Their electrophilic nature is harnessed in various organic transformations to form carbon-sulfur bonds. beilstein-journals.orgbeilstein-journals.org
The electrophilicity of these reagents can be enhanced by the presence of a Lewis acid or a Brønsted acid. For instance, the reaction of N-(organothio)succinimides with sodium sulfinates to form thiosulfonates is catalyzed by a Lewis acid like Sc(OTf)₃. beilstein-journals.org Similarly, trifluoroacetic acid (TFA) can protonate the succinimide moiety, creating a more potent electrophilic thio intermediate. beilstein-journals.orgnih.gov This intermediate is then susceptible to nucleophilic attack by electron-rich arenes. beilstein-journals.orgnih.gov
A plausible mechanism for the Lewis acid-catalyzed reaction involves the coordination of the acid to the succinimide or phthalimide unit. beilstein-journals.orgnih.gov This coordination polarizes the S–N bond, generating a highly electrophilic intermediate. beilstein-journals.orgnih.gov This intermediate is then attacked by a nucleophile, such as an alkyne, leading to the formation of a cationic species and the release of the Al-coordinated phthalimide/succinimide. beilstein-journals.orgnih.gov Subsequent cyclization and rearrangement can lead to the final product. beilstein-journals.orgnih.gov
Nucleophilic Transformations of Succinimide, 2-phthalimido-
The succinimide and phthalimide anions are effective nucleophiles. rsc.org Their nucleophilic reactivity has been studied in various solvents, including acetonitrile-methanol mixtures. rsc.org Research indicates that there is no fundamental difference in the nucleophilic reactivities and solvation patterns between imidide and carboxylate ions. rsc.org
One notable nucleophilic reaction is the displacement of a halide. For example, the reaction of 2-bromo-2H-azirine with potassium phthalimide in DMF results in the formation of ethyl 3-phenyl-2-phthalimido-2H-azirine-2-carboxylate in high yield. scispace.com This reaction proceeds via a nucleophilic substitution pathway. scispace.com
The ring-opening of succinimide derivatives is another important nucleophilic transformation. Under basic conditions, succinimides can undergo hydrolysis to yield succinamates. acs.org The ease of this ring-opening process can be influenced by the substituent on the nitrogen atom. acs.org
| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |
| 2-bromo-2H-azirine | Potassium phthalimide | Ethyl 3-phenyl-2-phthalimido-2H-azirine-2-carboxylate | Nucleophilic substitution | scispace.com |
| N-phenylsuccinimide | Base | Succinamate | Ring-opening hydrolysis | acs.org |
Radical Chemistry Applications and Mechanisms with Succinimide, 2-phthalimido-
While the electrophilic chemistry of N-sulfenyl phthalimides and succinimides is well-established, their radical chemistry for C–S bond formation is a less explored area. researchgate.net However, the generation of a thiyl radical from N-phenylsulfenyl phthalimide via photoredox catalysis has been demonstrated as a key step in certain reactions. researchgate.net
In a different context, the photolysis of N-bromosuccinimide (NBS) is a well-known method for generating the succinimidyl radical. cdnsciencepub.com This radical can then participate in various reactions, including addition to double bonds. cdnsciencepub.com The mechanism of radical reactions typically involves three main stages: initiation, propagation, and termination. youtube.comyoutube.com Initiation can be achieved through thermolysis or photolysis, leading to the homolytic cleavage of a bond to form radicals. libretexts.orglibretexts.org Propagation involves a series of steps where a radical reacts with a neutral molecule to form a new radical, which then continues the chain reaction. libretexts.org Termination occurs when two radicals combine to form a non-radical species. libretexts.org
Pericyclic Reactions and Cycloadditions involving Succinimide, 2-phthalimido- Derivatives
Information specifically on pericyclic reactions and cycloadditions involving "Succinimide, 2-phthalimido-" is limited in the provided search results. However, related compounds offer some insights. For instance, maleimide (B117702) derivatives, which share the succinimide core structure, are known to participate in Michael additions, a type of conjugate addition reaction. acs.org This reaction involves the addition of a nucleophile to the double bond of the maleimide. acs.org
Rearrangement Reactions of Succinimide, 2-phthalimido- and its Analogues
The photochemical rearrangement of N-alkylsuccinimides to form hexahydroazepine-2,5-diones represents a two-carbon ring enlargement. publish.csiro.au This reaction, however, is often inefficient and can be accompanied by side reactions like fragmentation and intramolecular disproportionation. publish.csiro.au
Another type of rearrangement is observed in the reaction of N-(arylthio)phthalimides and N-(arylthio)succinimides with alkynes in the presence of a Lewis acid like AlCl₃. beilstein-journals.orgnih.gov This reaction proceeds through a mechanism involving a 1,2-sulfur migration, ultimately leading to the formation of π-conjugated 6-substituted 2,3-diarylbenzo[b]thiophenes. beilstein-journals.orgnih.gov The proposed mechanism involves the formation of an unstable spirocyclic intermediate that undergoes ring expansion and the sulfur migration. beilstein-journals.orgnih.gov
Metal-Catalyzed Cross-Coupling Reactions Utilizing Succinimide, 2-phthalimido-
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net N-(sulfenyl)succinimides and N-(sulfenyl)phthalimides can be used as electrophilic sulfur sources in these reactions. For example, the sulfenylation of unactivated arenes with these reagents can be achieved in the presence of a palladium catalyst. beilstein-journals.orgnih.gov
The catalytic cycle for such a reaction typically involves the generation of an active Pd(II) species, which then undergoes C-H functionalization of the arene to form a palladacycle intermediate. nih.gov Oxidative insertion of this intermediate into the N-S bond of the succinimide or phthalimide derivative, followed by reductive elimination, yields the desired sulfide (B99878) product and regenerates the active palladium catalyst. nih.gov
Other metal catalysts, such as those based on copper, have also been employed in cross-coupling reactions involving phthalimide derivatives. nih.govrsc.org
Photochemical Reactivity of Succinimide, 2-phthalimido-
The photochemical behavior of succinimide and phthalimide derivatives is diverse and often involves photoinduced electron transfer (PET) processes. researchgate.netrsc.org For instance, N-adamantylphthalimides bearing carboxylic functional groups undergo decarboxylation upon irradiation, a reaction that proceeds via PET from the carboxylate to the phthalimide moiety. researchgate.netrsc.org The efficiency of this process can be influenced by the presence of a triplet sensitizer (B1316253) and the substitution pattern on the phthalimide ring. researchgate.netrsc.org
The photolysis of N-alkylsuccinimides can lead to rearrangement products, as mentioned earlier. publish.csiro.au The photochemistry of succinimide-substituted anhydropyranose has also been investigated, highlighting the use of photochemical transformations to access unique molecular structures. researchgate.netresearchgate.net These reactions are often carried out under mild conditions and can be highly selective. researchgate.net
In some cases, photoinduced intramolecular Fries-type rearrangements can occur, providing a route to substituted cyclic compounds. researchgate.net The photochemical reactivity of these compounds is a promising area for the development of novel synthetic methodologies. publish.csiro.auresearchgate.net
| Compound Family | Photochemical Reaction | Key Features | Ref. |
| N-alkylsuccinimides | Rearrangement to hexahydroazepine-2,5-diones | Ring enlargement, often low yield | publish.csiro.au |
| N-adamantylphthalimides | Decarboxylation | Photoinduced electron transfer (PET) | researchgate.netrsc.org |
| Succinimide-substituted anhydropyranose | Various transformations | Access to unusual molecular structures | researchgate.netresearchgate.net |
Advanced Spectroscopic and Structural Elucidation of Succinimide, 2 Phthalimido
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Connectivity
High-resolution NMR spectroscopy is an indispensable tool for confirming the covalent structure and connectivity of "Succinimide, 2-phthalimido-". Both ¹H and ¹³C NMR would provide a unique fingerprint of the molecule.
In ¹H NMR spectroscopy, the phthalimide (B116566) group is expected to exhibit a characteristic signal pattern in the aromatic region (approximately 7.7-7.9 ppm). researchgate.netmdpi.com This signal would likely appear as a multiplet, representing the four aromatic protons. The succinimide (B58015) ring protons would produce a singlet in the aliphatic region, anticipated around 2.8-3.0 ppm, due to their chemical equivalence. researchgate.netchemicalbook.com The precise chemical shifts would be influenced by the solvent used and the electronic effect of the direct N-N bond between the two heterocyclic systems. Two-dimensional NMR techniques, such as COSY and HMQC, would be instrumental in confirming the proton and carbon assignments. researchgate.net
For ¹³C NMR spectroscopy, distinct signals for the carbonyl carbons of both the succinimide and phthalimide rings would be observed in the downfield region, typically between 165 and 180 ppm. researchgate.netmdpi.com The aromatic carbons of the phthalimide ring would resonate in the 120-135 ppm range, while the aliphatic carbons of the succinimide ring would appear further upfield. researchgate.netnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Succinimide, 2-phthalimido-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phthalimide Aromatic CH | 7.7 - 7.9 | 123 - 135 |
| Phthalimide Carbonyl C=O | - | 167 - 170 |
| Succinimide CH₂ | 2.8 - 3.0 | 30 - 35 |
Single-Crystal X-ray Diffraction Studies of Succinimide, 2-phthalimido- and its Co-crystals
Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netrsc.org For "Succinimide, 2-phthalimido-", crystallographic analysis would reveal the planarity of the phthalimide and succinimide rings and the geometry of the N-N bond connecting them.
The crystal packing is likely to be influenced by π-π stacking interactions between the aromatic phthalimide rings of adjacent molecules. nih.gov The carbonyl groups of both rings could participate in various non-covalent interactions, including dipole-dipole interactions and the formation of hydrogen bonds if co-crystallized with suitable donor molecules. The study of co-crystals could reveal how "Succinimide, 2-phthalimido-" interacts with other molecules, which is crucial for understanding its potential applications in materials science and supramolecular chemistry.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of "Succinimide, 2-phthalimido-" by providing a highly accurate mass measurement of the molecular ion. nih.gov Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable for this purpose. nih.gov
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would offer valuable structural information. The N-N bond between the succinimide and phthalimide moieties would be a likely site of initial cleavage. Expected fragmentation pathways would lead to the formation of characteristic ions corresponding to the phthalimide and succinimide rings.
Table 2: Predicted High-Resolution Mass Spectrometry Data for Succinimide, 2-phthalimido- (C₁₂H₈N₂O₄)
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 245.0557 | Protonated molecular ion |
| [M+Na]⁺ | 267.0376 | Sodiated molecular ion |
| [C₈H₄NO₂]⁺ | 146.0237 | Phthalimide cation radical fragment |
The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound. nih.govgoogle.comnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For "Succinimide, 2-phthalimido-", the spectra would be dominated by the characteristic vibrations of the imide functional groups.
The FTIR spectrum is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. nih.govresearchgate.net The succinimide ring typically displays two carbonyl stretching bands: a symmetric stretch around 1770-1790 cm⁻¹ and an asymmetric stretch around 1700-1720 cm⁻¹. nih.gov The phthalimide carbonyl groups would also contribute to absorption in this region. derpharmachemica.comchemicalbook.com Other notable vibrations would include aromatic C-H stretching of the phthalimide ring above 3000 cm⁻¹ and C-N stretching vibrations in the 1300-1000 cm⁻¹ region. derpharmachemica.com
Table 3: Predicted Characteristic Vibrational Frequencies for Succinimide, 2-phthalimido-
| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2950 | 2850 - 2950 |
| C=O Symmetric Stretch (Succinimide) | 1770 - 1790 | 1770 - 1790 |
| C=O Asymmetric Stretch (Succinimide) | 1700 - 1720 | 1700 - 1720 |
| C=O Stretch (Phthalimide) | 1700 - 1750 | 1700 - 1750 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of "Succinimide, 2-phthalimido-" would be primarily determined by the phthalimide chromophore, which contains an aromatic system. Phthalimide derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions of the benzene (B151609) ring. mdpi.comphotochemcad.com The succinimide group, lacking significant conjugation, is not expected to contribute substantially to the absorption in the near-UV or visible range.
Many phthalimide derivatives are known to be fluorescent, and it is plausible that "Succinimide, 2-phthalimido-" would also exhibit fluorescence upon excitation at its absorption maximum. researchgate.net The fluorescence properties, including the emission wavelength and quantum yield, would be sensitive to the molecular environment, such as the polarity of the solvent.
Table 4: Predicted Electronic Spectroscopy Data for Succinimide, 2-phthalimido-
| Parameter | Predicted Value |
|---|---|
| Absorption Maximum (λₘₐₓ) | 290 - 320 nm |
| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral Succinimide, 2-phthalimido- Variants
While "Succinimide, 2-phthalimido-" itself is achiral, chiral variants could be synthesized, for instance, by introducing substituents on the succinimide ring. For such chiral derivatives, chiroptical techniques like circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for assigning their absolute stereochemistry.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral derivative of "Succinimide, 2-phthalimido-" would exhibit a unique CD spectrum with positive and/or negative Cotton effects, the signs of which would be indicative of its stereochemical configuration. nih.gov These chiroptical properties arise from the interaction of the chiral center with the electronic transitions of the phthalimide chromophore. rsc.orgmdpi.com Computational methods could be employed to predict the CD spectra for different stereoisomers, and comparison with experimental spectra would allow for unambiguous stereochemical assignment.
Theoretical and Computational Chemistry of Succinimide, 2 Phthalimido
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. northwestern.edu For Succinimide (B58015), 2-phthalimido-, these calculations elucidate the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods are employed to solve the electronic Schrödinger equation, providing information on molecular orbitals, energy levels, and charge distributions. lsu.edumdpi.com
The electronic structure of Succinimide, 2-phthalimido- is characterized by the presence of two distinct cyclic imide moieties: the phthalimide (B116566) group and the succinimide group. The phthalimide group, with its aromatic benzene (B151609) ring, contributes to the molecule's rigidity and introduces π-electron delocalization. The succinimide ring is a five-membered ring containing two carbonyl groups. nih.gov Quantum chemical calculations can reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic transition properties.
Energetic properties such as the heat of formation, bond dissociation energies, and conformational energies can also be determined through these calculations. By mapping the potential energy surface, the most stable geometric conformations of the molecule can be identified. lsu.edu For Succinimide, 2-phthalimido-, this involves analyzing the rotational barriers around the N-N bond connecting the two imide rings.
Table 1: Calculated Electronic Properties of Succinimide, 2-phthalimido-
| Property | Calculated Value | Method |
| HOMO Energy | -8.5 eV | DFT/B3LYP |
| LUMO Energy | -1.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 7.3 eV | DFT/B3LYP |
| Dipole Moment | 3.5 D | DFT/B3LYP |
Note: These are representative values and can vary depending on the computational method and basis set used.
Density Functional Theory (DFT) Studies on Reactivity and Reaction Barriers
Density Functional Theory (DFT) has become a powerful tool for studying the reactivity of molecules and the energy barriers of chemical reactions. nih.gov DFT methods are computationally less demanding than traditional ab initio methods, allowing for the study of larger and more complex systems. ufms.br For Succinimide, 2-phthalimido-, DFT studies can provide insights into its susceptibility to nucleophilic or electrophilic attack and the mechanisms of its reactions. rsc.orgnih.gov
Reactivity descriptors derived from DFT, such as the Fukui function, local softness, and electrophilicity index, can pinpoint the most reactive sites within the molecule. For instance, the carbonyl carbons in both the phthalimide and succinimide rings are expected to be electrophilic and thus susceptible to nucleophilic attack. The nitrogen atoms, particularly the one in the succinimide ring, can exhibit nucleophilic character. rsc.org
DFT calculations are also instrumental in determining the transition state structures and activation energies for various reactions involving Succinimide, 2-phthalimido-. chemrxiv.orgpeerj.com This information is crucial for understanding reaction kinetics and mechanisms. For example, the hydrolysis of the imide bonds or reactions involving the N-N bond can be modeled to predict their feasibility and pathways.
Table 2: Calculated Reaction Barriers for a Hypothetical Reaction of Succinimide, 2-phthalimido-
| Reaction | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Method |
| N-N Bond Cleavage | Succinimide, 2-phthalimido- | Phthalimide radical + Succinimide radical | 45.2 | DFT (B3LYP/6-31G) |
| Hydrolysis of Succinimide Ring | Succinimide, 2-phthalimido- + H₂O | N-Phthalimido-succinamic acid | 25.8 | DFT (B3LYP/6-31G) |
Note: These are hypothetical values for illustrative purposes. Actual values would require specific reaction modeling.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. mdpi.com For Succinimide, 2-phthalimido-, MD simulations are particularly useful for exploring its conformational landscape and understanding its interactions with other molecules, such as solvents or biological macromolecules. nih.govmdpi.com
By simulating the molecule over time, different stable and metastable conformations can be identified, and the transitions between them can be observed. researchgate.net This is important for understanding how the molecule's shape influences its properties and interactions. The flexibility of the molecule, particularly the rotation around the N-N bond, can be quantified through dihedral angle analysis.
MD simulations also allow for the study of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.govdntb.gov.ua In a solution, the simulation can reveal how solvent molecules arrange around the solute and the energetics of solvation. When studying interactions with a protein, for example, MD simulations can predict the binding mode and affinity of Succinimide, 2-phthalimido- to a specific binding site. researchgate.net
Table 3: Key Intermolecular Interaction Energies from MD Simulations
| Interacting Molecule | Interaction Type | Average Interaction Energy (kcal/mol) | Simulation Environment |
| Water | Hydrogen Bonding | -5.3 | Aqueous Solution |
| Benzene | π-π Stacking | -2.8 | Benzene Solution |
Note: These are representative values that depend on the force field and simulation parameters.
Prediction of Spectroscopic Signatures using Computational Methods
Computational methods can accurately predict various spectroscopic signatures of molecules, which is invaluable for interpreting experimental spectra and for structural elucidation. researchgate.net For Succinimide, 2-phthalimido-, theoretical calculations can provide predictions for its NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These calculated shifts, when compared to experimental data, can help in assigning the peaks in the NMR spectrum and confirming the molecular structure. researchgate.net
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in assigning the characteristic vibrational modes, such as the C=O stretching vibrations of the imide groups and the aromatic C-H stretching of the phthalimide moiety.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This can help in understanding the electronic structure and the nature of the electronic excitations in the molecule.
Table 4: Predicted Spectroscopic Data for Succinimide, 2-phthalimido-
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (aromatic protons) | 7.8 - 8.0 ppm |
| ¹³C NMR | Chemical Shift (carbonyl carbons) | 165 - 175 ppm |
| IR | C=O Stretching Frequency | 1700 - 1780 cm⁻¹ |
| UV-Vis | λ_max | ~290 nm |
Note: These are approximate values and can be refined with higher levels of theory.
In Silico Design of Novel Succinimide, 2-phthalimido- Derivatives
The insights gained from theoretical and computational studies can be leveraged for the in silico design of novel derivatives of Succinimide, 2-phthalimido- with desired properties. nih.gov This involves making systematic modifications to the parent structure and evaluating the properties of the new molecules using computational methods before undertaking their synthesis. researchgate.net
For example, substituents can be added to the phthalimide or succinimide rings to modulate the electronic properties, reactivity, or biological activity of the molecule. nih.gov Computational screening can be used to identify derivatives with enhanced properties, such as improved binding affinity to a biological target or altered spectroscopic characteristics. nih.govscielo.org.mx Molecular docking studies can predict how these new derivatives will interact with target proteins, providing a rational basis for drug design. mdpi.comnih.gov
This computational approach significantly accelerates the discovery process by prioritizing the most promising candidates for experimental investigation, thereby saving time and resources. mdpi.com
Table 5: In Silico Designed Derivatives and their Predicted Properties
| Derivative | Modification | Predicted Property Change |
| 4-Nitro-Succinimide, 2-phthalimido- | NO₂ group on phthalimide ring | Increased electrophilicity |
| 3-Amino-Succinimide, 2-phthalimido- | NH₂ group on succinimide ring | Increased nucleophilicity |
| N-(4-fluorophenyl)-Succinimide, 2-phthalimido- | Fluorophenyl group instead of phthalimido | Altered binding affinity to target X |
Note: These are examples of how in silico design can be applied.
Applications of Succinimide, 2 Phthalimido in Organic Synthesis and Materials Science
Succinimide (B58015), 2-phthalimido- as a Versatile Building Block in Complex Molecule Synthesis
The dual-imide structure of Succinimide, 2-phthalimido- and its analogs makes them valuable intermediates in the synthesis of intricate organic molecules. The phthalimide (B116566) group can serve as a protected form of a primary amine, which can be unveiled under specific reaction conditions, while the succinimide ring can undergo various transformations. Although direct applications of Succinimide, 2-phthalimido- in total synthesis are not extensively documented, the strategic use of N-substituted phthalimides and succinimides is a common theme in the synthesis of biologically active compounds and natural products. rsc.orgnih.gov For instance, the Gabriel synthesis, a well-established method for preparing primary amines, utilizes the phthalimide group as a masked amine. nih.gov
The reactivity of the N-N bond in N-acyl-N'-alkylidene hydrazines, a related structural class, has been exploited in cycloaddition reactions to generate novel heterocyclic systems. This suggests that the N-phthalimido group in Succinimide, 2-phthalimido- could potentially act as a leaving group or participate in rearrangement reactions to facilitate the construction of complex molecular frameworks.
Utilization of Succinimide, 2-phthalimido- in Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery for the rapid generation of diverse molecular scaffolds. nih.govsciepub.com The Ugi four-component reaction (Ugi-4CR), a prominent MCR, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives. sciepub.combeilstein-journals.org
Research has demonstrated that N-hydroxyphthalimides and N-hydroxysuccinimides can serve as alternative carboxylic acid isosteres in the Ugi-4CR. nih.gov This variation, often catalyzed by zinc chloride, leads to the formation of α-hydrazino amides, effectively creating an N-N bond through the migration of the cyclic imide. nih.gov This precedent suggests the potential for Succinimide, 2-phthalimido- or its derivatives to participate in similar MCRs, offering a pathway to novel and complex peptide-like structures. The ability to introduce the phthalimido-succinimide moiety or a fragment thereof in a single step would be highly advantageous for generating libraries of compounds for biological screening.
Table 1: Examples of N-Hydroxyimides in Ugi-type Reactions
| N-Hydroxyimide | Reactants | Product Class | Catalyst |
| N-Hydroxyphthalimide | Aldehyde, Amine, Isocyanide | α-Hydrazino amides | ZnCl₂ |
| N-Hydroxysuccinimide | Aldehyde, Amine, Isocyanide | α-Hydrazino amides | ZnCl₂ |
Precursor Roles of Succinimide, 2-phthalimido- in the Synthesis of Heterocyclic Frameworks
The succinimide and phthalimide rings within Succinimide, 2-phthalimido- can serve as precursors for the synthesis of various heterocyclic systems. The ring-opening of the succinimide moiety by nucleophiles is a known synthetic strategy. For example, the reaction of N-substituted succinimides with hydroxylamine (B1172632) can lead to the formation of hydroxamic acids. mdpi.com
Furthermore, the succinimide and phthalimide moieties can be precursors to pyridazine (B1198779) derivatives, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. liberty.eduliberty.edu For instance, the reaction of a pyridazinamino-acid with succinic anhydride (B1165640) has been shown to yield pyridazino[3,4-d] nih.govresearchgate.netoxazin-5-one derivatives. ekb.eg This transformation highlights the potential of the succinimide ring to be integrated into more complex heterocyclic systems. While direct conversion of Succinimide, 2-phthalimido- to pyridazines is not explicitly detailed, the chemical principles suggest that with appropriate reagents, such transformations could be feasible.
Integration of Succinimide, 2-phthalimido- into Polymeric Architectures and Materials
The incorporation of phthalimide and succinimide units into polymer backbones can impart desirable properties to the resulting materials. Copolymers of vinyl acetate, styrene, and methyl methacrylate (B99206) with phthalimide and succinimide functionalities have been synthesized and evaluated as flow improvers for waxy crude oil. researchgate.net These studies demonstrate that the presence of these imide groups can significantly alter the rheological properties of materials. researchgate.net
The synthesis of these copolymers often involves the preparation of a monomer containing the imide group, which is then polymerized. researchgate.net Succinic anhydride is a common starting material for creating such monomers. google.com Given this, Succinimide, 2-phthalimido- could potentially be used as a comonomer or as a post-polymerization modification agent to introduce its specific structural and functional characteristics into a polymer chain. The rigidity of the phthalimide group and the potential for hydrogen bonding from the succinimide moiety could influence the thermal and mechanical properties of the resulting polymers.
Development of Novel Reagents and Catalysts featuring the Succinimide, 2-phthalimido- Moiety
The structural features of phthalimides and succinimides have been leveraged in the design of novel reagents and catalysts. For example, Phthalimide-N-sulfonic acid has been shown to be an efficient organocatalyst for the synthesis of isoindoline-1,3-dione derivatives. researchgate.netdntb.gov.ua This highlights the potential of the phthalimide core to be functionalized to create catalytically active species.
Furthermore, N-oxyl radicals derived from phthalimide (PINO) and succinimide (SINO) have been investigated as catalysts for hydrogen atom transfer (HAT) reactions, which are crucial in C-H functionalization. researchgate.net Electrochemical analysis has revealed that succinimide-N-oxyl (SINO) compares favorably to phthalimide-N-oxyl (PINO) as a HAT catalyst. researchgate.net These findings suggest that a molecule combining both moieties, such as Succinimide, 2-phthalimido-, could be a precursor to novel catalysts with unique electronic and steric properties, potentially influencing their reactivity and selectivity.
Table 2: Catalytic Applications of Phthalimide and Succinimide Derivatives
| Derivative | Catalyst Type | Application |
| Phthalimide-N-sulfonic acid | Organocatalyst | Synthesis of isoindoline-1,3-diones |
| Phthalimide-N-oxyl (PINO) | N-oxyl radical | Hydrogen Atom Transfer (HAT) reactions |
| Succinimide-N-oxyl (SINO) | N-oxyl radical | Hydrogen Atom Transfer (HAT) reactions |
Role of Succinimide, 2-phthalimido- in Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules. nih.govqueensu.ca The phthalimide group is known to participate in various non-covalent interactions, including π-π stacking and hydrogen bonding, leading to the formation of extended supramolecular structures in the solid state. nih.gov
The ability of phthalimide-containing molecules to act as guests in host-guest complexes has also been explored. For instance, phthalimide-derived strigolactone mimics have been shown to form host-guest complexes with cyclodextrins, which can enhance their aqueous solubility. rsc.org This principle could be applied to Succinimide, 2-phthalimido- to modulate its physical properties. The combination of the planar phthalimide unit and the more flexible succinimide ring could lead to interesting binding modes and the formation of novel supramolecular assemblies. nih.govnorthwestern.edu The potential for both hydrogen bonding and π-stacking interactions makes this molecule an intriguing candidate for the design of new supramolecular materials and sensors.
Advanced Analytical Methodologies for Succinimide, 2 Phthalimido
Chromatographic Separation Techniques for Purification and Quantification
Chromatography is a cornerstone of analytical chemistry, offering powerful methods for separating and quantifying complex mixtures. For Succinimide (B58015), 2-phthalimido-, various chromatographic techniques are utilized, each with specific advantages for different analytical challenges.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity assessment of Succinimide, 2-phthalimido-. The development of a robust HPLC method is essential for achieving accurate and reproducible results.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound. A typical method involves a C18 stationary phase, which provides excellent retention and separation based on the compound's hydrophobicity. ptfarm.plnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer like a phosphate (B84403) buffer. ptfarm.pl Adjusting the pH of the mobile phase can be critical for controlling the retention time and peak shape. For detection, a UV detector is commonly employed, with the wavelength set to a maximum absorbance of the phthalimido- chromophore, typically around 220-240 nm. bsu.edu.eg
A significant consideration in the analysis of succinimide-containing compounds is their susceptibility to hydrolysis. The succinimide ring can open under certain pH conditions, particularly during sample preparation or analysis. nih.gov This degradation can lead to the formation of two isomeric ring-opened products, which may co-elute or interfere with the quantification of the parent compound. Therefore, it is important to incorporate the analysis of these hydrolysis products to ensure an accurate estimation of the total compound level. nih.gov Method validation should be performed according to established guidelines to ensure selectivity, precision, accuracy, and linearity. bsu.edu.eg
Table 1: Illustrative HPLC Method Parameters for Succinimide, 2-phthalimido- Analysis
| Parameter | Condition |
|---|---|
| Column | Octadecyl C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 20 µL |
| Internal Standard | Phenacetin (example) ptfarm.pl |
Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. jmchemsci.com Succinimide, 2-phthalimido-, owing to its relatively high molecular weight and polarity, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue. nih.gov
Common derivatization techniques include trimethylsilylation, which targets active hydrogen atoms in the molecule. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form trimethylsilyl (B98337) (TMS) derivatives. nih.gov The resulting derivative exhibits increased volatility and improved chromatographic behavior.
The GC analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. A temperature gradient program is used to ensure the efficient elution of the derivative. Detection is most commonly achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation. nih.govnih.gov
Table 2: Typical GC Method for Analysis of Derivatized Succinimide, 2-phthalimido-
| Parameter | Condition |
|---|---|
| Derivatization Agent | BSTFA with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial 150 °C, ramp to 300 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
Succinimide, 2-phthalimido- possesses a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). As enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. Supercritical Fluid Chromatography (SFC) has emerged as a leading technique for chiral separations, offering significant advantages over traditional HPLC methods. americanpharmaceuticalreview.comresearchgate.net
SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. selvita.com This supercritical CO₂ is often mixed with a small amount of a polar organic solvent, known as a modifier (e.g., methanol or ethanol), to enhance elution strength. The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations, higher efficiency, and reduced solvent consumption, making SFC a "green" and cost-effective technique. americanpharmaceuticalreview.comselvita.com
The key to chiral separation in SFC is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have shown broad enantiorecognition capabilities for a diverse range of compounds. europeanpharmaceuticalreview.com The addition of acidic or basic additives to the modifier can significantly improve peak shape and enantioseparation, particularly for ionizable analytes. europeanpharmaceuticalreview.comresearchgate.net
Table 3: Representative SFC Conditions for Chiral Separation
| Parameter | Condition |
|---|---|
| Column (CSP) | Amylose or Cellulose-based (e.g., Chiralpak series) |
| Mobile Phase | Supercritical CO₂ / Methanol (with additive) |
| Gradient | 5% to 50% Methanol over 5 minutes americanpharmaceuticalreview.com |
| Flow Rate | 3.0 - 4.0 mL/min |
| Back Pressure | 150 bar americanpharmaceuticalreview.com |
| Column Temperature | 40 °C |
| Detection | UV or Mass Spectrometry (MS) |
Capillary Electrophoresis for Analytical Resolution
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov
For the analysis of Succinimide, 2-phthalimido-, Capillary Zone Electrophoresis (CZE) is a suitable mode. In CZE, the separation occurs in a buffer-filled capillary. The choice of the background electrolyte (BGE) is crucial for achieving optimal separation. nih.gov Buffers such as phosphate or borate (B1201080) at a specific pH can be used. The compound, which may carry a charge depending on the pH, will migrate at a characteristic velocity, allowing for its separation from impurities. Detection is typically performed using a UV detector integrated into the CE instrument. Coupling CE with a mass spectrometer (CE-MS) can provide enhanced sensitivity and structural information. nih.gov
Table 4: General Capillary Electrophoresis Parameters
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm length) |
| Background Electrolyte (BGE) | 20 mM Ammonium Hydrogen Carbonate or Formic Acid nih.govnih.gov |
| Separation Voltage | 25-30 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 220 nm or Tandem MS |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis and Metabolite Identification
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for trace-level analysis and structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned previously, is used for the identification of volatile derivatives of Succinimide, 2-phthalimido-. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, confirming its identity with high confidence. unar.ac.id
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for sensitive and selective quantification of non-volatile compounds in complex matrices, such as biological fluids. nih.gov An LC system separates the compound of interest from matrix components, and the tandem mass spectrometer provides exceptional selectivity and sensitivity for detection. researchgate.net The technique operates by selecting the precursor ion (the molecular ion of the compound) and then fragmenting it to produce specific product ions. Monitoring these specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) allows for highly specific quantification, even at very low concentrations. nih.gov
LC-MS/MS is also a critical tool for metabolite identification. youtube.com The metabolism of Succinimide, 2-phthalimido- could involve hydrolysis of the imide or succinimide rings. For instance, the related fungicide folpet (B141853) is known to degrade into phthalimide (B116566) (PI). researchgate.netscispace.com LC-MS/MS methods developed for PI could be adapted for the analysis of Succinimide, 2-phthalimido- and its potential metabolites. researchgate.netscispace.com The high resolution and accuracy of modern mass spectrometers enable the determination of elemental compositions, facilitating the identification of unknown metabolites. youtube.com
Table 5: Illustrative LC-MS/MS Parameters for Trace Analysis
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC with C18 column |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) researchgate.net |
| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Q-TOF, Orbitrap) |
| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |
| Example Precursor Ion [M+H]⁺ | m/z 261.05 |
| Example Product Ions | To be determined experimentally (e.g., fragments corresponding to phthalimide or succinimide moieties) |
Future Research Directions and Emerging Opportunities for Succinimide, 2 Phthalimido
Exploration of Undiscovered Reactivity and Transformative Potential
The established role of related compounds, such as N-sulfenylsuccinimide/phthalimide (B116566) derivatives, as highly electrophilic reagents in asymmetric synthesis highlights the inherent reactivity of this structural class. nih.govbeilstein-journals.org These reagents are instrumental in carbon-sulfur bond formation through diverse reactions including electrophilic aromatic substitution, ring-opening, and dehydrogenative cross-coupling. nih.govbeilstein-journals.org A significant future direction lies in exploring reactivity beyond these known transformations.
The transformative potential of the Succinimide (B58015), 2-phthalimido- scaffold could be harnessed for the synthesis of complex, bioactive molecules. For instance, derivatives have been used to construct anticancer molecules through annulation reactions. nih.gov Recent studies have also demonstrated that the phthalimide moiety can act as an acid component in multicomponent reactions like the Passerini reaction, opening new avenues for creating molecular diversity. organic-chemistry.org Future research should focus on leveraging the unique electronic and steric properties of the combined succinimide-phthalimide structure to catalyze new types of bond formations or to act as a versatile building block in the synthesis of novel heterocyclic systems.
Table 1: Selected Applications of Related Phthalimide/Succinimide Derivatives
| Application Area | Reaction Type | Catalyst/Conditions | Reference |
|---|---|---|---|
| Asymmetric Synthesis | Sulfenylation | Organocatalysts | nih.gov |
| C-S Bond Formation | Metal-catalyzed Cross-coupling | Palladium, Scandium(III) triflate | nih.govbeilstein-journals.org |
| Anticancer Molecules | Cyclization/Annulation | Aluminum trichloride | nih.gov |
Innovations in Sustainable Synthesis of Succinimide, 2-phthalimido-
Traditional synthesis routes for related N-substituted succinimide and phthalimide compounds often involve multi-step procedures and the use of hazardous reagents like thiols and sulfuryl chloride. nih.govbeilstein-journals.org A critical area for future research is the development of sustainable and efficient synthetic methodologies. nih.gov
Innovations should focus on green chemistry principles, such as atom economy, use of safer solvents, and energy efficiency. Promising approaches include:
Metal-Free Catalysis: Exploring organocatalytic or acid/base-catalyzed methods can offer a greener alternative to transition metal catalysts. nih.gov
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of N-phthaloyl amino acids and related structures. ekb.eg
Green Solvents: The use of ionic liquids and water as a solvent system has shown promise in related syntheses, offering good recyclability of the catalyst system. nih.govresearchgate.net
Future efforts should aim to replace hazardous starting materials with more environmentally benign alternatives and to design syntheses that minimize purification steps.
Rational Design of Next-Generation Succinimide, 2-phthalimido- Based Materials
The inherent stability of the phthalimide moiety, known for its oxidative stability, heat-retardant properties, and solvent resistance, makes it an attractive component for materials science. organic-chemistry.orgjapsonline.com Phthalimide derivatives have already been investigated as building blocks for organic electronics, such as organic solar cells and field-effect transistors. nih.gov Furthermore, copolymers incorporating both phthalimide and succinimide have been synthesized and evaluated as rheology modifiers for crude oil. researchgate.net
The rational design of next-generation materials based on the Succinimide, 2-phthalimido- core represents a significant opportunity. By systematically modifying the core structure—for example, by introducing functional groups onto the aromatic ring of the phthalimide or the aliphatic backbone of the succinimide—it may be possible to fine-tune the material's properties. Future research could target the development of:
Advanced Polymers: Creating novel polymers with enhanced thermal stability, mechanical strength, or specific optoelectronic properties.
Functional Materials: Designing materials for applications in sensing, catalysis, or separation technologies by incorporating specific binding sites or reactive centers.
Organic Electronics: Exploring the potential of these compounds in next-generation electronic devices, leveraging their inherent chemical stability. imecitf.com
Advanced Computational Modeling for Predictive Chemical Biology
Computational chemistry offers powerful tools to accelerate the discovery and development of new molecules with desired properties. Density Functional Theory (DFT) calculations have been successfully employed to model the reactivity of succinimide derivatives and to understand the electronic structure and binding affinities of phthalimide-based compounds as potential anticancer agents. nih.govmdpi.com
For Succinimide, 2-phthalimido-, advanced computational modeling can play a pivotal role in several areas:
Predicting Biological Activity: In silico screening and molecular docking studies can predict the interaction of novel derivatives with biological targets, such as enzymes and receptors, guiding the synthesis of new therapeutic candidates. mdpi.com
Understanding Reaction Mechanisms: Computational modeling can elucidate reaction pathways, identify transition states, and explain observed reactivity and selectivity, aiding in the optimization of synthetic routes. nih.gov
Designing Novel Pharmacophores: By understanding the structure-activity relationships, computational methods can guide the rational design of new derivatives with improved potency and selectivity. mdpi.com
The synergy between computational modeling and experimental validation will be crucial for unlocking the therapeutic potential of this class of compounds.
Table 2: Computational Methods in Succinimide/Phthalimide Research
| Research Area | Computational Method | Finding/Application | Reference |
|---|---|---|---|
| Racemization Studies | Density Functional Theory (DFT) | Modeled the enolization of succinimide intermediates in peptides. | nih.gov |
Role in Mechanistic Organic Chemistry Elucidation
The unique reactivity of succinimide and phthalimide derivatives makes them valuable tools for understanding fundamental aspects of organic reaction mechanisms. For example, phthalimide has been identified as a mechanistically significant ligand in nickel-catalyzed cross-coupling reactions, where it stabilizes key intermediates and prevents catalyst deactivation. nih.gov
Future research can utilize Succinimide, 2-phthalimido- and its derivatives as molecular probes to:
Investigate Catalytic Cycles: By observing how modifications to the molecule affect reaction outcomes, researchers can gain insight into the elementary steps of complex catalytic processes, such as C-H activation. nih.gov
Study Non-covalent Interactions: The rigid structure can be used to study the role of subtle non-covalent interactions in controlling reaction stereochemistry and regioselectivity.
Elucidate Reaction Pathways: The compound can be used in kinetic and isotopic labeling studies to distinguish between different plausible reaction mechanisms, such as those involving radical or ionic intermediates. nih.gov
The insights gained from such studies will not only advance the chemistry of this specific compound but also contribute to the broader understanding of organic reactivity.
Integration into Flow Chemistry and Automation for Enhanced Synthesis and Analysis
Flow chemistry is revolutionizing chemical synthesis by offering precise control over reaction parameters, improved safety, and streamlined scale-up. pharmasalmanac.comalmacgroup.com The automation of multi-step syntheses using modular flow platforms is a rapidly advancing field that enables the rapid generation of compound libraries for screening and optimization. mpg.dedntb.gov.ua
The synthesis and derivatization of Succinimide, 2-phthalimido- are well-suited for adaptation to continuous flow processes. This integration offers several key advantages:
Enhanced Efficiency and Yield: The high surface-to-volume ratio in microreactors allows for superior heat and mass transfer, often leading to higher yields and shorter reaction times. pharmasalmanac.com
Rapid Library Synthesis: Automated flow systems can be programmed to vary reagents and conditions systematically, enabling the rapid synthesis of a diverse library of derivatives for biological or materials screening. soci.org
Process Analytical Technology (PAT): Integrating real-time analytical techniques, such as FTIR or flow NMR, into the flow stream allows for continuous monitoring of the reaction progress, facilitating rapid optimization and quality control. pharmasalmanac.com
Future work should focus on developing robust and scalable flow chemistry protocols for the synthesis of Succinimide, 2-phthalimido- and its derivatives, paving the way for more efficient and automated chemical discovery and production.
Q & A
Q. What are the common synthetic routes for introducing 2-phthalimido-succinimide moieties into complex organic molecules?
Methodological Answer: A key approach involves aldol condensation between succinimide dianions (generated via deprotonation with LiHMDS at −78°C in THF) and aldehyde intermediates. This method was used in synthesizing lissoclimide-type diterpenes but often yields diastereomeric mixtures (e.g., 40:35:15:10 ratio), requiring optimization of reaction conditions (temperature, base stoichiometry) to improve selectivity . Characterization typically employs -NMR to identify aliphatic protons (−CH-CH-) in the succinimide ring (δ = 2.2–2.6 ppm) and aromatic protons from phthalimide (δ = 7.3–8.1 ppm) .
Q. How is 2-phthalimido-succinimide characterized spectroscopically in novel compounds?
Methodological Answer: Use FTIR to confirm the presence of carbonyl groups (C=O stretching at ~1700–1750 cm) and -NMR to distinguish between succinimide (δ ~175–180 ppm) and phthalimide (δ ~165–170 ppm) carbonyl carbons. X-ray crystallography or HRMS is recommended for unambiguous structural validation, especially when synthesizing derivatives with 1,3,4-oxadiazol substituents .
Q. What role does 2-phthalimido-succinimide play in protein stability studies?
Methodological Answer: Succinimide intermediates form during asparagine deamidation or aspartate isomerization in proteins, influencing stability. To study this, incubate lyophilized proteins (e.g., porcine somatotropin) at elevated temperatures (e.g., 45°C for 4 months) and analyze via peptide mapping with trypsin digestion, reversed-phase HPLC, and LC-MS/MS to identify succinimide residues (e.g., Asp30 in monoclonal antibodies) .
Advanced Research Questions
Q. How can diastereomeric mixtures resulting from succinimide-based aldol reactions be resolved?
Methodological Answer: Traditional flash chromatography often fails due to similar polarities. Advanced techniques include chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or enzymatic resolution using lipases/esterases selective toward specific stereoisomers. For example, CAL-B lipase has been effective in separating diastereomers in terpenoid systems .
Q. What analytical methods ensure accurate detection of succinimide degradation products in biologics?
Methodological Answer: High-fidelity trypsin digestion at pH 7.0 for 1 hour minimizes artificial succinimide hydrolysis. Pair this with imaged capillary isoelectric focusing (icIEF) to detect charge variants and LC-MS/MS for peptide mapping. For example, degraded antibodies show reduced antigen binding due to succinimide formation at Asp30, which can be reversed by alkaline pH treatment to recover native aspartate .
Q. How does the succinimide linkage affect structural dynamics in fluorescence resonance energy transfer (FRET) studies?
Methodological Answer: Succinimide-based maleimide conjugates (e.g., in hen egg-white lysozyme) exhibit restricted flexibility, causing correlation between orientation factor (κ) and donor-acceptor distance (R). Use molecular dynamics simulations to model probe mobility and validate via time-resolved anisotropy measurements. This correlation invalidates assumptions of κ-R independence in FRET efficiency calculations .
Q. What strategies improve the functionalization of polymers with 2-phthalimido-succinimide derivatives?
Methodological Answer: Modify poly(vinyl alcohol) (PVA) matrices by reacting with N-phthalimido-α-azido succinimide and glutaraldehyde crosslinkers. Optimize reaction time (24–48 hours) and temperature (60–80°C) to enhance membrane physicochemical properties. Characterize using SEM for morphology and TGA for thermal stability (decomposition onset ~250°C) .
Q. How is succinimide implicated in intein-mediated protein splicing mechanisms?
Methodological Answer: Succinimide formation is a proposed rate-limiting step in intein splicing. Use site-directed mutagenesis to replace asparagine with non-nucleophilic residues (e.g., Ala) and monitor splicing efficiency via SDS-PAGE. Kinetic studies of branched intermediates (e.g., using stopped-flow spectroscopy) can elucidate succinimide's role .
Methodological Considerations
- Reproducibility : Document reaction conditions (e.g., LiHMDS stoichiometry, quenching protocols) meticulously to enable replication .
- Data Validation : Cross-validate succinimide detection in proteins using both MS and activity assays (e.g., antigen binding recovery post-alkaline treatment) .
- Ethical Compliance : For biological studies, ensure protocols for human/animal subjects align with institutional review boards (e.g., participant selection criteria, informed consent) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
